2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of furan-substituted benzimidazoles, including 2-(furan-2-yl)-1H-benzimidazole-4-carboxylic acid, involves intricate synthetic routes that have been explored to optimize yields and selectivity. One approach involves the structural characterization of 2-(furan-2-yl)-1-(furan-2-ylmethyl)-1H-benzimidazole and related compounds, highlighting the importance of aromatic interactions and hydrogen bonding in the synthesis and stabilization of these molecules (Geiger et al., 2014).
Molecular Structure Analysis
The molecular structure of 2-(furan-2-yl)-1H-benzimidazole-4-carboxylic acid is characterized by its aromatic interactions and the presence of hydrogen bonding, which play crucial roles in its stability and reactivity. The compound exhibits π-π and C-H···π interactions that are essential for its molecular arrangement and properties. These interactions have been quantitatively analyzed through DFT calculations, providing insights into the energy contributions of different molecular interactions (Geiger et al., 2014).
Chemical Reactions and Properties
Furan-substituted benzimidazoles, including 2-(furan-2-yl)-1H-benzimidazole-4-carboxylic acid, participate in various chemical reactions that are central to their utility in synthetic chemistry. These reactions include electrophilic substitution, which allows for the introduction of functional groups into the molecule, expanding its chemical versatility and potential applications. The compound's reactivity is significantly influenced by the presence of the furan and benzimidazole rings, which offer sites for nucleophilic and electrophilic attacks, respectively (El’chaninov et al., 2017).
Scientific Research Applications
Oxidation and Synthesis :
- Aleksandrov et al. (2011) reported that the oxidation of similar compounds led to the formation of carboxylic acids and other complex reactions involving decarboxylation and decomposition of the furan ring. This highlights the reactive nature of furan-substituted benzimidazoles under specific conditions (Aleksandrov, Savost’yanov, El’chaninov, & Salamatina, 2011).
- El’chaninov, Simonov, & Oleinikova (1983) explored the acylation of 1-methyl-2-(2′-furyl)benzimidazoles, providing a method for the formylation of the furan ring, which could be relevant for the synthesis of 2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid derivatives (El’chaninov, Simonov, & Oleinikova, 1983).
Structural Characterization and Interactions :
- Geiger, Geiger, & Deck (2014) conducted structural characterization of furan-substituted benzimidazoles, including 2-(furan-2-yl)-1-(furan-2-ylmethyl)-1H-benzimidazole. This research provides insights into the molecular interactions and structural properties of such compounds (Geiger, Geiger, & Deck, 2014).
Biological Activity :
- Karatas et al. (2008) investigated the influence of 2-furan-2-yl-1H-benzimidazole on vitamins and antioxidant levels in rats. This compound affected vitamins A, E, C, and selenium levels, and increased free radicals, indicating potential biological and pharmacological effects (Karatas, Servi, Kara, Kiran, & Saydam, 2008).
properties
IUPAC Name |
2-(furan-2-yl)-1H-benzimidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O3/c15-12(16)7-3-1-4-8-10(7)14-11(13-8)9-5-2-6-17-9/h1-6H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIHCVZPLGUTGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)C3=CC=CO3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587666 | |
Record name | 2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid | |
CAS RN |
124340-76-7 | |
Record name | 2-(Furan-2-yl)-1H-benzimidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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